

# Kinetic Profiles of Methyl Cyanate Isomers: A Comparative Guide

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## Compound of Interest

Compound Name: Methyl cyanate

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A comprehensive review of the reaction kinetics of methyl isocyanate ( $\text{CH}_3\text{NCO}$ ) and methyl isocyanide ( $\text{CH}_3\text{NC}$ ) is presented below. Despite significant interest in the chemical properties of **methyl cyanate** ( $\text{CH}_3\text{OCN}$ ), a thorough search of available scientific literature reveals a notable scarcity of experimental studies on its reaction rates. In contrast, its isomers, methyl isocyanate and methyl isocyanide, have been the subject of numerous kinetic investigations, driven by their roles in atmospheric chemistry, industrial processes, and tragic historical events like the Bhopal disaster.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the reaction kinetics of these two prominent isomers. The data herein is compiled from various experimental studies and offers insights into their reactivity, stability, and reaction mechanisms.

## Comparative Kinetic Data

The following tables summarize the key kinetic parameters for the hydrolysis and atmospheric reactions of methyl isocyanate and methyl isocyanide.

Table 1: Hydrolysis Kinetics

Compound	Reaction Conditions	Rate Constant	Half-life (at 25 °C)	Reference
Methyl Isocyanate (CH <sub>3</sub> NCO)	Excess water, 25 °C	Not explicitly stated, but reaction is rapid	9 minutes	[1]
Aqueous acidic solution	Slightly acid-catalyzed	Not specified	[2][3]	
Methyl Isocyanide (CH <sub>3</sub> NC)	Weakly acidic aqueous solution	Pseudo-first-order, ~10 <sup>-3</sup> s <sup>-1</sup>	Not specified	[4]

Table 2: Gas-Phase Reaction Kinetics with OH Radicals

Compound	Temperature (K)	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Arrhenius Expression	Reference
Methyl Isocyanate (CH <sub>3</sub> NCO)	295	1.36 x 10 <sup>-13</sup>	k <sub>1</sub> (295–375 K) = 6.11 x 10 <sup>-12</sup> exp(-(1119 ± 62)/T)	[2][5]
293	3.62 x 10 <sup>-12</sup>	Not provided	[3]	
Methyl Isocyanide (CH <sub>3</sub> NC)	298 ± 3	(7.9 ± 0.6) x 10 <sup>-11</sup>	Not provided	[2]

Table 3: Gas-Phase Reaction Kinetics with Cl Atoms

Compound	Temperature (K)	Rate Coefficient (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
Methyl Isocyanate (CH <sub>3</sub> NCO)	296	5.58 x 10 <sup>-12</sup>	[2][5]

## Experimental Protocols

A variety of experimental techniques have been employed to determine the kinetic parameters of methyl isocyanate and methyl isocyanide reactions.

### Hydrolysis of Methyl Isocyanate

The hydrolysis rate of methyl isocyanate has been observed to be rapid in the presence of excess water. The reaction is exothermic, producing 1,3-dimethylurea and carbon dioxide, and can be accelerated by the presence of acids or bases[1]. At 25 °C, half of the methyl isocyanate is consumed in 9 minutes[1]. Studies have also noted that the aqueous hydrolysis is slightly acid-catalyzed[2][3].

### Gas-Phase Reactions of Methyl Isocyanate with OH Radicals and Cl Atoms

The rate coefficients for the gas-phase reactions of methyl isocyanate with OH radicals and Cl atoms were measured using techniques such as pulsed laser photolysis–laser induced fluorescence and relative rate methods[2][5]. For the reaction with OH radicals, experiments were conducted over a temperature range of 295–375 K[2][5]. In these experiments, dilute gas mixtures of methyl isocyanate in a buffer gas (e.g., He) were prepared manometrically. The decay of the reactant or the formation of a product was monitored over time to determine the reaction rate.

### Hydrolysis of Methyl Isocyanide

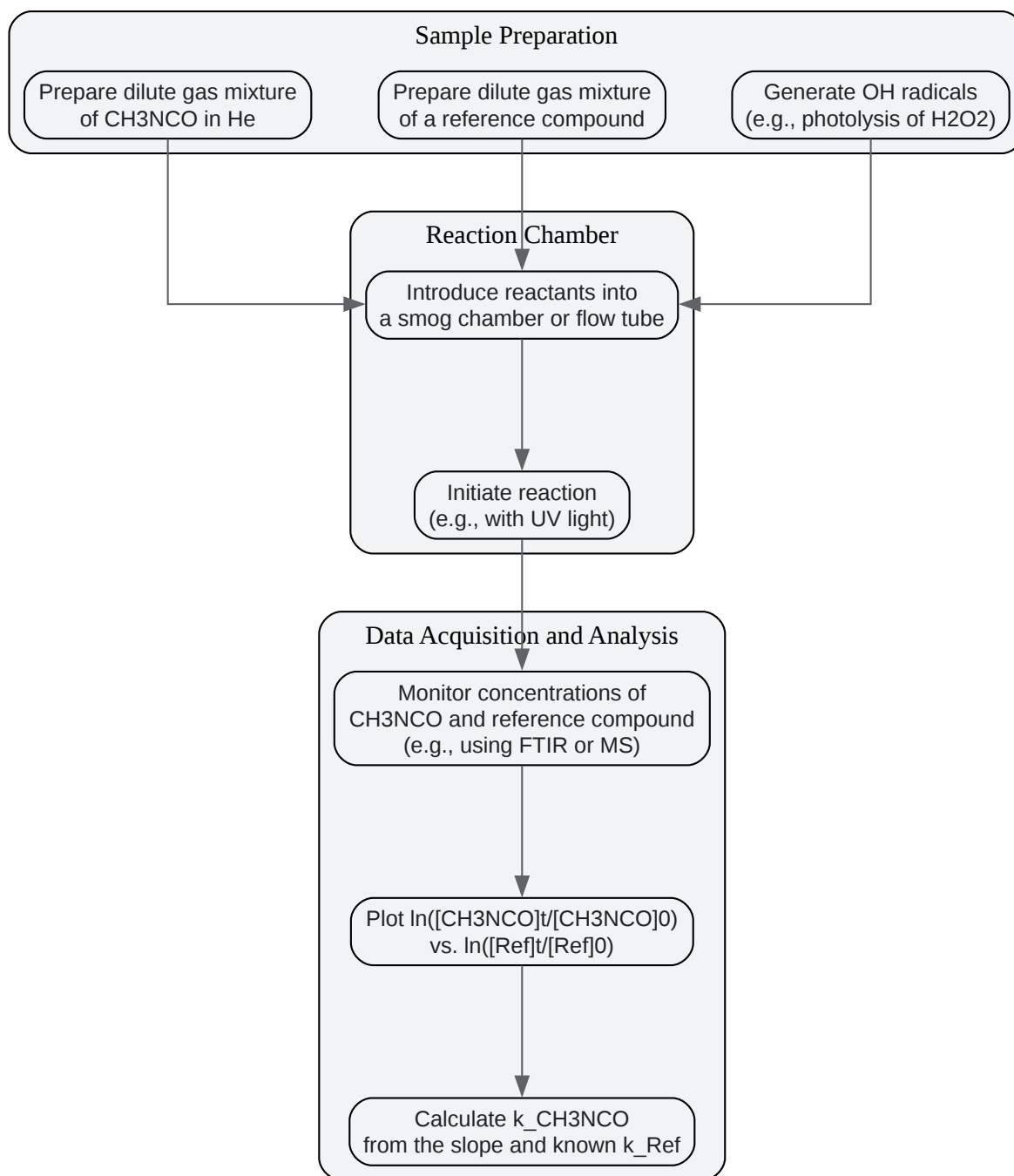
The hydrolysis of methyl isocyanide in weakly acidic aqueous solutions has been reported to follow pseudo-first-order kinetics with a rate coefficient of approximately 10<sup>-3</sup> s<sup>-1</sup>[4]. This reaction yields primary amines and formic acid, indicating a different hydrolysis pathway compared to methyl isocyanate[4].

## Gas-Phase Reaction of Methyl Isocyanide with OH Radicals

Smog chamber experiments employing Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and long-path Fourier-transform infrared (FTIR) spectroscopy have been used to study the reaction of methyl isocyanide with OH radicals. The rate coefficient was determined at  $298 \pm 3$  K and atmospheric pressure[2]. Quantum chemistry calculations have supported the experimental findings, suggesting the reaction proceeds primarily via electrophilic addition to the isocyanide carbon atom[4].

### Visualizing Reaction Pathways

The following diagram illustrates a simplified workflow for determining the gas-phase reaction rate of methyl isocyanate with OH radicals using a relative rate method.



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Figure 1. A simplified workflow for a relative rate experiment.

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